molecular formula C10H16 B032078 (+)-alpha-Pinene CAS No. 7785-70-8

(+)-alpha-Pinene

Cat. No. B032078
CAS RN: 7785-70-8
M. Wt: 136.23 g/mol
InChI Key: GRWFGVWFFZKLTI-RKDXNWHRSA-N
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Description

Synthesis Analysis

Recent advancements in the synthesis of (+)-alpha-Pinene involve both traditional extraction methods and innovative biosynthetic approaches. A notable approach is the metabolic engineering of Escherichia coli to biosynthesize (+)-alpha-Pinene by expressing geranyl diphosphate synthase and alpha-pinene synthase from Pinus taeda, achieving a significant yield under fed-batch fermentation conditions (Yang et al., 2013). Additionally, synthetic routes have been explored, including the synthesis of α-pinene derivatives with antimicrobial activity (Dhar et al., 2014) and chiral pyrrolidine derivatives containing a β-amino acid moiety from (+)-α-pinene (Vega-Peñaloza et al., 2013).

Molecular Structure Analysis

The molecular structure of (+)-alpha-Pinene is characterized by its bicyclic framework, consisting of a six-membered and a four-membered ring. This structure is responsible for its unique reactivity and ability to undergo a variety of chemical transformations. Studies on its structure-activity relationship reveal the importance of its stereochemistry in its biological and chemical properties (Rufino et al., 2014).

Chemical Reactions and Properties

(+)-Alpha-Pinene undergoes various chemical reactions, including oxidation, polymerization, and transformation into other valuable compounds. For instance, its oxidation can lead to the production of verbenol in a selective and environmentally friendly manner using a biphasic aqueous-organic system (Negoi et al., 2017). Additionally, (+)-alpha-Pinene has been used as a precursor for the synthesis of novel bio-polyamides (Stockmann et al., 2019).

Physical Properties Analysis

The physical properties of (+)-alpha-Pinene, such as boiling point, density, and optical rotation, are influenced by its molecular structure. Its volatility and solubility play crucial roles in its applications in fragrances and flavors. Studies on its thermodynamic properties reveal the basis of its binding affinity and interactions with biological targets (Wilderman et al., 2013).

Chemical Properties Analysis

The chemical properties of (+)-alpha-Pinene, including reactivity towards various reagents and stability under different conditions, are essential for its industrial applications. Its role as an intermediate in the synthesis of other valuable chemical compounds and its potential as a renewable resource for biofuel production highlight its significance (Niu et al., 2018).

Scientific Research Applications

  • Inhibition of Nuclear Translocation of NF-kappa B : (+)-alpha-Pinene inhibits the nuclear translocation of NF-kappa B in THP-1 cells, partly due to the upregulation of I kappa B alpha expression, suggesting its potential in inflammation-related research (Zhou, Tang, Mao, & Bian, 2004).

  • Protection Against Aspirin-Induced Oxidative Stress : It can protect IEC-6 cells against aspirin-induced oxidative stress by increasing cell survival and GSH levels, indicating its potential in oxidative stress studies (Bouzenna, Hfaiedh, Giroux-Metgès, Elfeki, & Talarmin, 2017).

  • Enhancement of Osteoblast Differentiation : This compound enhances osteoblast differentiation and mineralization in MC3T3-E1 pre-osteoblasts, making it relevant for bone health research (Min, Son, & Jang, 2019).

  • Neuroprotective Effects : (+)-alpha-Pinene strengthens the antioxidant system, prevents neuroinflammation, improves spatial learning and memory, and reduces anxiety-like behavior in rats with Alzheimer's disease (Khan-Mohammadi-Khorrami, Asle-Rousta, Rahnema, & Amini, 2022).

  • Impact on Host Defense and Insect Pheromone Biosynthesis : The stereochemistry of alpha-pinene plays a critical role in host defense capability, insect pheromone biosynthesis, and tritrophic-level interactions (Phillips, Wildung, Williams, Hyatt, & Croteau, 2003).

  • Antiulcerogenic Activity : It exhibits significant antiulcerogenic activity, with observations of gastroprotective effects in certain Hyptis species (Pinheiro et al., 2015).

  • Anti-Inflammatory Activity : It exhibits anti-inflammatory activity by suppressing MAPKs and the NF-kappa B pathway in mouse peritoneal macrophages (Kim et al., 2015).

  • Antifungal Mechanism : It significantly inhibits and kills Candida albicans by disrupting cell walls and membranes, and inhibiting DNA, RNA, polysaccharide, and ergosterol synthesis (Xia, Mao, & Luo, 1999).

  • Industrial Uses : (+)-alpha-Pinene is used in flavoring agents, fragrances, pharmaceuticals, and biofuels (Niu, He, Wu, & Liu, 2018).

  • Therapeutic Potential in Schizophrenia : Inhalation of (+)-alpha-Pinene reduces schizophrenia-like behavioral abnormalities in mice (Ueno et al., 2019).

  • Chondroprotective Activity : It has shown potential antiosteoarthritic activity (Rufino et al., 2014).

  • Enhanced Binding and Oxidation in Cytochrome P450cam : P450(cam) mutants have enhanced binding and oxidation rates of (+)-alpha-pinene (Bell et al., 2002).

  • Quantitation in Toxicokinetic and Toxicology Studies : A method for accurately quantitating alpha-pinene oxide in rodent blood and mammary gland has been developed (Fernando et al., 2021).

  • Role in Fragrance and Flavor Industry : It has been used for centuries to treat respiratory tract infections and is crucial in the fragrance and flavor industry (Allenspach & Steuer, 2021).

  • Calibration Method for Evaluating Hydrophobic Substances : A solid phase microextraction (SPME) calibration method for evaluating hydrophobic substances, including alpha-pinene, has been developed (Rupar-Gadd et al., 2006).

  • Electrochemical Discrimination of Enantiomers : The electrochemical recognition and discrimination of alpha- and beta-pinene enantiomers by a cyclodextrin metal-organic framework is a first for bicyclic monoterpenes (Deng et al., 2017).

  • Biofiltration Under Thermophilic Conditions : Treatment of volatile organic compounds, like methanol and alpha-pinene, in hot gas streams is achievable (Kong, Farhana, Fulthorpe, & Allen, 2001).

  • Genomic Changes in Tolerance and Overproduction : Genomic and transcriptional changes in Escherichia coli show increased tolerance to pinene and overproduction, useful in various applications (Niu, Huang, Ji, & Liu, 2019).

  • Biosynthesis in Escherichia coli : Metabolic engineering of Escherichia coli for the biosynthesis of alpha-pinene has been achieved, demonstrating its potential in biotechnological applications (Yang et al., 2013).

properties

IUPAC Name

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWFGVWFFZKLTI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2C[C@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041671
Record name (+)-alpha-Pinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-
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Record name (+)-alpha-Pinene
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Boiling Point

155.00 to 156.00 °C. @ 760.00 mm Hg
Record name (+)-alpha-Pinene
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Product Name

(+)-alpha-Pinene

CAS RN

7785-70-8
Record name (1R)-α-Pinene
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Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-
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Record name α-Pinene, (+)-
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Record name (+)-alpha-Pinene
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Melting Point

-62 °C
Record name (+)-alpha-Pinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,200
Citations
AM Leite, EO Lima, EL Souza, MFFM Diniz… - Revista Brasileira de …, 2007 - SciELO Brasil
SciELO - Brasil - Inhibitory effect of beta-pinene, alpha-pinene and eugenol on the growth of potential infectious endocarditis causing Gram-positive bacteria Inhibitory effect of beta-…
Number of citations: 333 www.scielo.br
A Him, H Ozbek, I Turel, AC Oner - Pharmacologyonline, 2008 - academia.edu
… The results obtained in the present study indicate that alpha pinene … of alpha-pinene and fenchone for their effect on motor coordination by rotarod test. In this study neither alpha-pinene …
Number of citations: 116 www.academia.edu
M Capouet, J Peeters, B Noziere… - … Chemistry and Physics, 2004 - acp.copernicus.org
This paper presents a state-of-the-art gas-phase mechanism for the degradation of α-pinene by OH and its validation by box model simulations of laboratory measurements. It is based …
Number of citations: 94 acp.copernicus.org
JY Zhou, FD Tang, GG Mao, RL Bian - Acta Pharmacologica Sinica, 2004 - europepmc.org
… groups pretreated with alpha-pinene or control cells. alpha-Pinene pretreatment decreased … alpha-Pinene pretreatment increased I kappa B alpha protein level in cytoplasm, compared …
Number of citations: 157 europepmc.org
DS Kim, HJ Lee, YD Jeon, YH Han, JY Kee… - The American journal …, 2015 - World Scientific
In this study, we found that alpha-pinene (α-pinene) exhibits anti-inflammatory activity through the suppression of mitogen-activated protein kinases (MAPKs) and the nuclear factor-…
Number of citations: 259 www.worldscientific.com
GS Bae, KC Park, SB Choi, IJ Jo, MO Choi, SH Hong… - Life sciences, 2012 - Elsevier
… In the present study, alpha-pinene treatment dramatically decreased the severity of pancreatitis and lung damage by regulating digestive enzymes and cytokines. Our results …
Number of citations: 105 www.sciencedirect.com
H Özbek, B SEVER YILMAZ - ACTA Pharmaceutica Sciencia, 2017 - avesis.ankara.edu.tr
… alpha-pinene, and to find the median lethal dose (LD50) level in mice. Lethal dose levels of alpha-pinene … different groups were established and alpha-pinene was administered in four …
Number of citations: 32 avesis.ankara.edu.tr
F Loreto, P Ciccioli, A Cecinato, E Brancaleoni… - Plant …, 1996 - academic.oup.com
We studied the emission of [alpha]-pinene from Quercus ilex leaves. Only the abaxial side of the hypostomatous Q. ilex leaf emits [alpha]-pinene. Light induced photosynthesis and […
Number of citations: 233 academic.oup.com
J Yang, Q Nie, M Ren, H Feng… - Biotechnology …, 2013 - biotechnologyforbiofuels …
… coli; Pt30, Pinus taeda alpha-pinene synthase was optimized to the preferred codon usage … AF513112) from Abies grandis and alpha-pinene synthase (Pt30) gene (GenBank No. …
W Hug, S Kint, GF Bailey… - Journal of the American …, 1975 - ACS Publications
The feasibilityof using Raman spectroscopy to investi-gate the chirality of dissymmetric compounds was first discussed in a series of theoretical papers1· 2 by Barron and Buckingham. …
Number of citations: 203 pubs.acs.org

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